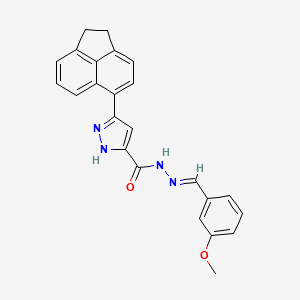
(3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate benzaldehyde derivatives with pyrrolidinone precursors. Common reagents include:
- 4-chlorobenzaldehyde
- 4-methoxybenzaldehyde
- Phenylhydrazine
- Pyrrolidinone
The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with an acid or base catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry research focuses on the compound’s potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one depends on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-(4-bromobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-fluorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzylidene group may impart distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C24H18ClNO2 |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H18ClNO2/c1-28-22-13-11-21(12-14-22)26-23(18-5-3-2-4-6-18)16-19(24(26)27)15-17-7-9-20(25)10-8-17/h2-16H,1H3/b19-15+ |
Clave InChI |
OMTCTIZBMXTDMA-XDJHFCHBSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692161.png)

![4-bromo-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11692174.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)
